molecular formula C14H12O2 B1464818 2-Methyl-4-phenoxybenzaldehyde CAS No. 57830-12-3

2-Methyl-4-phenoxybenzaldehyde

Cat. No.: B1464818
CAS No.: 57830-12-3
M. Wt: 212.24 g/mol
InChI Key: WCSJFPSCOWYPRS-UHFFFAOYSA-N
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Description

2-Methyl-4-phenoxybenzaldehyde is a useful research compound. Its molecular formula is C14H12O2 and its molecular weight is 212.24 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-Methyl-4-phenoxybenzaldehyde plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the oxidative metabolism of various substrates . The interaction with these enzymes suggests that this compound may undergo metabolic transformations, leading to the formation of reactive intermediates. Additionally, it has been noted to influence the activity of certain oxidoreductases, which are involved in redox reactions within cells .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to induce cell cycle arrest and inhibit cell differentiation in certain cell lines . This compound also generates reactive oxygen species (ROS), which can lead to oxidative stress and potential immunotoxicity . Furthermore, this compound has been associated with apoptosis and replicative DNA synthesis in hepatocytes, indicating its potential impact on liver cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on cytochrome P450 enzymes, leading to the formation of enzyme-substrate complexes that facilitate oxidative metabolism . This binding interaction can result in the activation or inhibition of enzyme activity, depending on the specific context. Additionally, the compound’s ability to generate ROS suggests that it may induce oxidative damage to cellular components, including DNA, proteins, and lipids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained oxidative stress and chronic cellular damage . These findings highlight the importance of controlling experimental conditions to ensure the reliability of results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity . Threshold effects have been noted, where a certain dosage level must be reached before adverse effects become apparent. High doses of this compound have been associated with liver toxicity, including hepatocellular damage and increased liver enzyme levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . These pathways include oxidation, reduction, and hydrolysis reactions that transform the compound into various metabolites. The involvement of these enzymes suggests that this compound may influence metabolic flux and alter the levels of specific metabolites within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s movement across cellular membranes and its accumulation in particular cellular compartments. The distribution of this compound can affect its localization and concentration within different tissues, influencing its overall biological activity .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound has been found to localize in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and oxidative stress . The presence of specific targeting signals on this compound directs it to these compartments, ensuring its proper function within the cell .

Properties

IUPAC Name

2-methyl-4-phenoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2/c1-11-9-14(8-7-12(11)10-15)16-13-5-3-2-4-6-13/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSJFPSCOWYPRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60703005
Record name 2-Methyl-4-phenoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60703005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57830-12-3
Record name 2-Methyl-4-phenoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60703005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.